molecular formula C12H10FN3O5 B2667376 methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1005577-10-5

methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2667376
CAS No.: 1005577-10-5
M. Wt: 295.226
InChI Key: JAEPYPBHFMDJQH-UHFFFAOYSA-N
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Description

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group, a fluorinated nitrophenoxy moiety, and a methylene bridge. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-fluoro-2-nitrophenol, undergoes nitration to introduce the nitro group.

    Etherification: The nitrated compound is then subjected to etherification with a suitable alkylating agent to form the nitrophenoxy derivative.

    Pyrazole Formation: The nitrophenoxy derivative is reacted with hydrazine or its derivatives to form the pyrazole ring.

    Esterification: Finally, the pyrazole compound is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted pyrazole derivatives.

    Hydrolysis: Formation of pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-fluoro-2-nitrophenoxy)acetate
  • Methyl 5-fluoro-2-nitrobenzoate

Uniqueness

Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the pyrazole ring with the fluorinated nitrophenoxy moiety enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O5/c1-20-12(17)9-4-5-15(14-9)7-21-11-6-8(13)2-3-10(11)16(18)19/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEPYPBHFMDJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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